molecular formula C19H25Cl2N3O B7945482 N-{4-[2-(piperazin-1-yl)ethyl]phenyl}benzamide dihydrochloride

N-{4-[2-(piperazin-1-yl)ethyl]phenyl}benzamide dihydrochloride

Cat. No.: B7945482
M. Wt: 382.3 g/mol
InChI Key: XITIZDHFVPGKFX-UHFFFAOYSA-N
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Description

N-{4-[2-(piperazin-1-yl)ethyl]phenyl}benzamide dihydrochloride is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring, which is a common motif in medicinal chemistry, linked to a benzamide group. The dihydrochloride form enhances its solubility in water, making it more suitable for biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(piperazin-1-yl)ethyl]phenyl}benzamide dihydrochloride typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(piperazin-1-yl)ethyl]phenyl}benzamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-{4-[2-(piperazin-1-yl)ethyl]phenyl}benzamide dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[2-(piperazin-1-yl)ethyl]phenyl}benzamide dihydrochloride involves its interaction with specific molecular targets. For instance, it may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and benzamide derivatives, such as:

Uniqueness

What sets N-{4-[2-(piperazin-1-yl)ethyl]phenyl}benzamide dihydrochloride apart is its specific combination of the piperazine and benzamide moieties, which may confer unique binding properties and biological activities. Its dihydrochloride form also enhances its solubility, making it more suitable for certain applications.

Properties

IUPAC Name

N-[4-(2-piperazin-1-ylethyl)phenyl]benzamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O.2ClH/c23-19(17-4-2-1-3-5-17)21-18-8-6-16(7-9-18)10-13-22-14-11-20-12-15-22;;/h1-9,20H,10-15H2,(H,21,23);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITIZDHFVPGKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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